![molecular formula C8H8BNO4 B8005469 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid](/img/structure/B8005469.png)
3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid typically involves the use of boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
3-Oxo-4H-benzo[1,4]oxazine-7-boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester commonly used in Suzuki-Miyaura coupling reactions.
2H-benzo[b][1,4]oxazine: A related compound with a similar oxazine ring structure but without the boronic acid group.
Properties
IUPAC Name |
(3-oxo-4H-1,4-benzoxazin-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3,12-13H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITYHJNEYNDPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)CO2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[4-(2-hydroxyethyl)pyridin-3-yl]carbamate](/img/structure/B8005398.png)
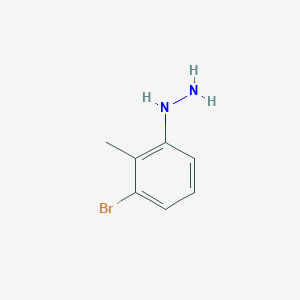
![1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B8005410.png)
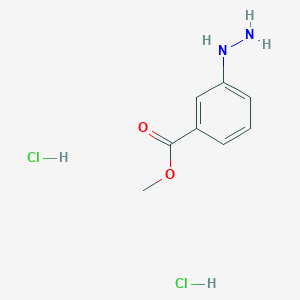
![1-Boc-3-[(4-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B8005417.png)
![1-Boc-2-[(3-methoxy-propylamino)-methyl]-piperidine](/img/structure/B8005421.png)
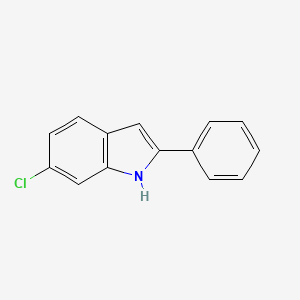

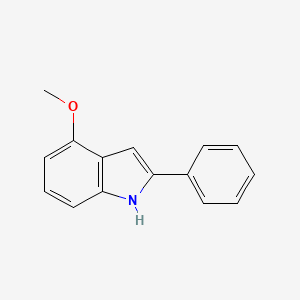

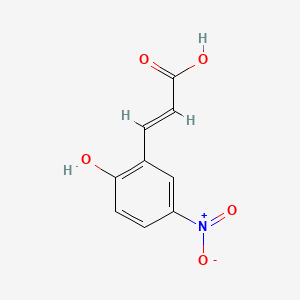
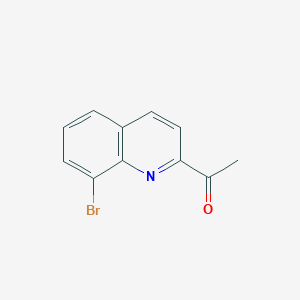
![6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B8005463.png)
